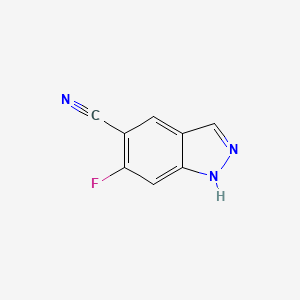

6-Fluoro-1H-indazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

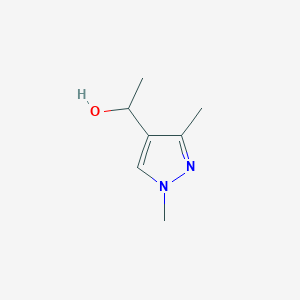

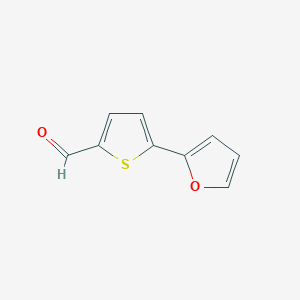

“6-Fluoro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 1H-indazoles, including “6-Fluoro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-indazole-5-carbonitrile” consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms . The InChI Code for this compound is 1S/C8H4FN3/c9-7-2-8-6 (4-11-12-8)1-5 (7)3-10/h1-2,4H, (H,11,12) .

Physical And Chemical Properties Analysis

“6-Fluoro-1H-indazole-5-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 . The compound is sealed in dry conditions and stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Use in Chemical Synthesis

Field

This compound is used in the field of Chemical Synthesis .

Application

6-Fluoro-1H-indazole-5-carbonitrile is a chemical compound used in the synthesis of various other compounds .

Method of Application

The specific methods of application can vary depending on the desired end product. However, it’s typically used as a building block in the synthesis of more complex molecules .

Results

The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .

Use in the Synthesis of Indazoles

Field

This compound is used in the field of Heterocyclic Chemistry .

Application

6-Fluoro-1H-indazole-5-carbonitrile can be used in the synthesis of 1H- and 2H-indazoles .

Method of Application

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results

These synthetic approaches have been optimized over the last five years and can produce a wide variety of indazole compounds .

Use in Medicinal Chemistry

Field

This compound is used in the field of Medicinal Chemistry .

Application

Indazole-containing heterocyclic compounds, which can be synthesized using 6-Fluoro-1H-indazole-5-carbonitrile, have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Results

Use in Material Science

Field

This compound is used in the field of Material Science .

Application

The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .

Method of Application

This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .

Results

The outcomes of these applications can vary greatly depending on the specific reactions and conditions used .

Use in Drug Discovery

Field

This compound is used in the field of Drug Discovery .

Application

Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Results

Use in Sustainable Multicomponent Reactions

Field

This compound is used in the field of Sustainable Chemistry .

Application

1H-indole-3-carbaldehyde, a similar compound to 6-Fluoro-1H-indazole-5-carbonitrile, has been used in sustainable multicomponent reactions . These reactions are often used in the assembly of pharmaceutically interesting scaffolds .

Safety And Hazards

The safety data sheet for “6-Fluoro-1H-indazole-5-carbonitrile” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off with soap and plenty of water in case of skin contact .

Eigenschaften

IUPAC Name |

6-fluoro-1H-indazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYVSMGNDIOLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-indazole-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)